An In-depth Technical Guide to the Synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is strategically divided into two key transformations: the N-arylation of pyrrole via an Ullmann-type condensation, followed by the regioselective formylation of the resulting N-arylpyrrole at the C2 position using the Vilsmeier-Haack reaction. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
The target molecule, 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, incorporates a substituted N-arylpyrrole scaffold, a privileged structural motif in numerous biologically active compounds. The synthetic strategy hinges on a logical and efficient two-step sequence. The initial step establishes the crucial carbon-nitrogen bond between the pyrrole ring and the substituted phenyl group. Subsequently, a formyl group is introduced, a versatile handle for further chemical modifications.
The overall synthetic pathway can be visualized as follows:
Figure 2: Simplified catalytic cycle for the Ullmann N-arylation.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the copper-catalyzed N-arylation of pyrroles. [1] Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Pyrrole | 109-97-7 | 67.09 | 12.0 |
| 1-Bromo-3-chloro-4-methoxybenzene | 16794-03-9 | 221.49 | 10.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 1.0 |
| L-Proline | 147-85-3 | 115.13 | 2.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL |
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (1.0 mmol), L-proline (2.0 mmol), and potassium carbonate (20.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add anhydrous dimethylformamide (50 mL), followed by pyrrole (12.0 mmol) and 1-bromo-3-chloro-4-methoxybenzene (10.0 mmol).
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Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
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Filter the mixture through a pad of celite to remove insoluble inorganic salts.
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Wash the filtrate with water (3 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. [2][3]The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanistic Insights and Regioselectivity
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. [4][5]The electron-rich pyrrole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during aqueous workup yield the corresponding aldehyde.
For N-substituted pyrroles, formylation predominantly occurs at the C2 (alpha) position. This regioselectivity is attributed to the greater stabilization of the positive charge in the intermediate sigma complex when the electrophile attacks the C2 position compared to the C3 position. [4]
Figure 3: Key stages of the Vilsmeier-Haack formylation of an N-arylpyrrole.
Experimental Protocol
The following is a general procedure for the Vilsmeier-Haack formylation of an N-substituted pyrrole. [3] Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole | 881041-02-7 | 207.66 | 5.0 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 6.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (6.0 mmol) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Dissolve 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole (5.0 mmol) in anhydrous dichloromethane (20 mL).
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Add the solution of the N-arylpyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of the Final Product
The structure and purity of the synthesized 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS Number: 881041-28-7) should be confirmed by standard analytical techniques. Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chloro-4-methoxyphenyl group, the protons of the pyrrole ring, the methoxy group singlet, and the downfield singlet for the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₂H₁₀ClNO₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl stretching of the aldehyde group, typically in the region of 1660-1700 cm⁻¹.
Conclusion
The synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be reliably achieved through a two-step sequence involving a copper-catalyzed Ullmann N-arylation followed by a Vilsmeier-Haack formylation. This guide provides a robust framework for researchers, outlining the key mechanistic considerations and offering detailed experimental protocols. The successful execution of this synthesis provides access to a valuable building block for the development of novel compounds with potential applications in pharmaceuticals and materials science.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2004, 49, 1-330.
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794.
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
-
Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
The Journal of Organic Chemistry. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. [Link]
- Ma, D.; Cai, Q. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett2004, 2004 (01), 128-130.
- Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.2004, 69 (17), 5578–5587.
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